pentyl N-naphthalen-1-ylcarbamate
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Overview
Description
Pentyl N-naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C16H19NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring and a carbamate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-yl isocyanate with pentanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Pentyl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalen-1-ylcarbamate derivatives, which can have different functional groups attached to the naphthalene ring .
Scientific Research Applications
Pentyl N-naphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl isocyanate: A precursor in the synthesis of pentyl N-naphthalen-1-ylcarbamate.
Pentyl carbamate: Lacks the naphthalene ring, resulting in different chemical properties.
Naphthalen-1-ylcarbamate derivatives: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
This compound is unique due to the presence of both the naphthalene ring and the carbamate group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for research and industrial applications .
Properties
CAS No. |
39994-77-9 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
pentyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C16H19NO2/c1-2-3-6-12-19-16(18)17-15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11H,2-3,6,12H2,1H3,(H,17,18) |
InChI Key |
QVVMGIQFWACMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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